

An In-depth Technical Guide to 4-Chloro-2-(dimethylamino)phenol

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4-Chloro-2-(dimethylamino)phenol

CAS No.: 30427-17-9

Cat. No.: B3123082

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Abstract

This guide provides a comprehensive technical overview of **4-Chloro-2-(dimethylamino)phenol**, a substituted phenol of interest in synthetic chemistry and materials science. The document details its definitive identification, core physicochemical properties, validated synthesis protocols, and robust analytical methodologies for characterization and quality control. Furthermore, it discusses known applications and outlines critical safety and handling procedures. This paper is intended to serve as a foundational resource for researchers, chemists, and process development professionals engaged in work involving this compound.

Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is the bedrock of scientific research and development. **4-Chloro-2-(dimethylamino)phenol** is a disubstituted phenol featuring a

chlorine atom at the para-position and a dimethylamino group at the ortho-position relative to the hydroxyl group.

1.1. Core Identifiers

- Chemical Name: **4-Chloro-2-(dimethylamino)phenol**
- CAS Number: 30427-17-9
- Molecular Formula: $C_8H_{10}ClNO$ ^[1]
- InChI Key: DJHCIEWWUDTBEC-UHFFFAOYSA-N^[1]

1.2. Chemical Structure

The structural arrangement of the functional groups dictates the molecule's reactivity and physical properties.

Caption: Chemical structure of **4-Chloro-2-(dimethylamino)phenol**.

1.3. Physicochemical Data

A summary of key physical and computed properties is essential for experimental design, including solvent selection and reaction temperature.

Property	Value	Source
Molecular Weight	171.63 g/mol	
Appearance	Light brown crystalline solid (typical)	^[2]
Purity (Typical)	≥95%	
InChI Code	1S/C8H10ClNO/c1-10(2)7-5-6(9)3-4-8(7)11/h3-5,11H,1-2H3	

Synthesis and Purification

The synthesis of substituted phenols often involves multi-step processes that require careful control of regiochemistry. While specific, peer-reviewed synthesis routes for **4-Chloro-2-(dimethylamino)phenol** are not widely published, analogous transformations provide a strong basis for its preparation. A plausible and common approach involves the reductive amination of a suitable precursor.

2.1. Conceptual Synthesis Pathway: Reductive Amination

A logical approach is the reductive amination of 2-amino-4-chlorophenol. This method introduces the dimethylamino group in a controlled manner. A similar, documented procedure for the synthesis of 4-(dimethylamino)phenol from 4-aminophenol hydrochloride serves as an excellent reference protocol.^[3]

Rationale: Reductive amination is a robust and widely used transformation in organic synthesis. It proceeds via the formation of an iminium ion intermediate from the reaction of an amine (2-amino-4-chlorophenol) with an aldehyde (formaldehyde), which is then reduced in situ by a reducing agent like sodium borohydride to yield the desired tertiary amine. This method is generally high-yielding and avoids the harsh conditions that might be required for direct alkylation.

2.2. Protocol: Synthesis via Reductive Amination

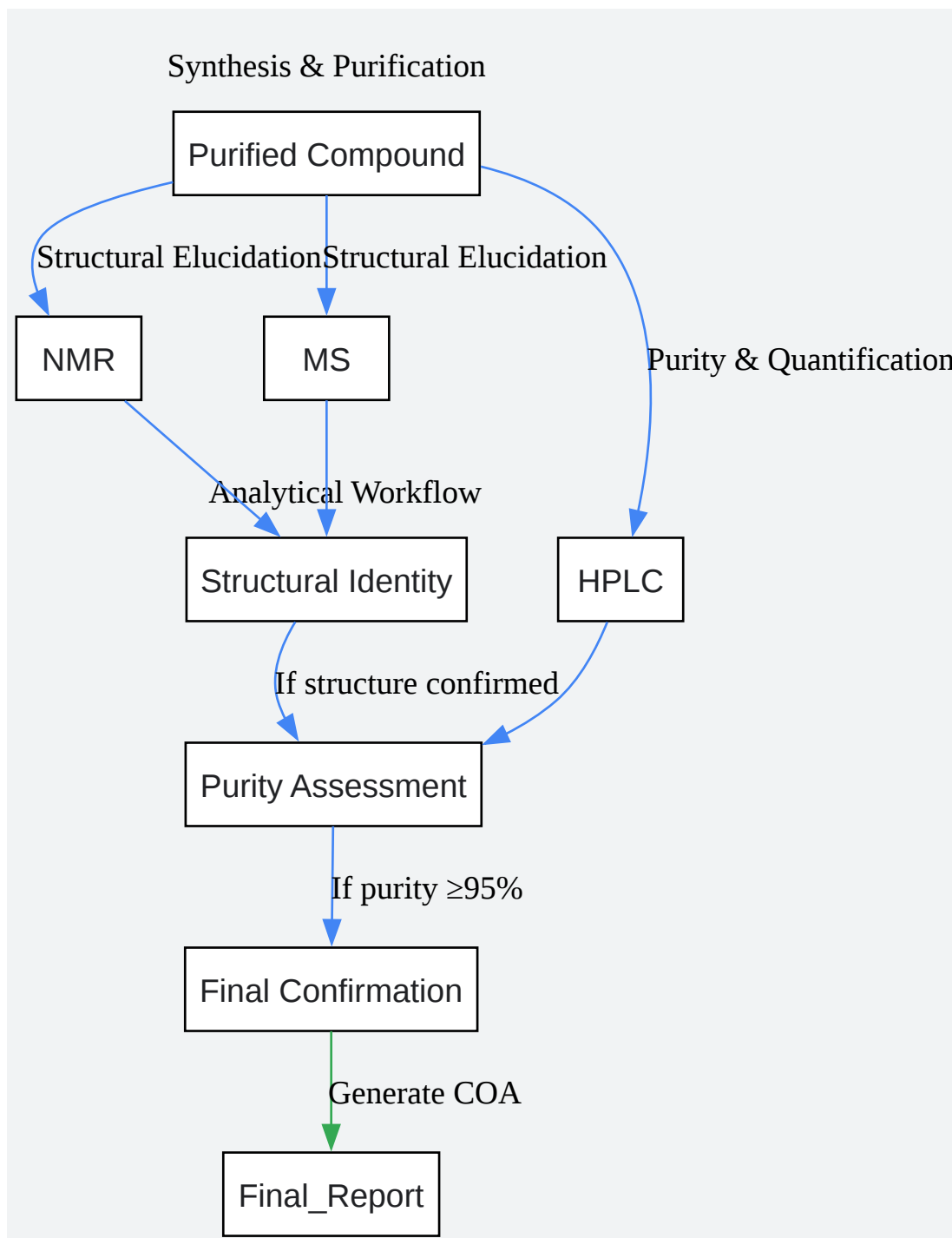
This protocol is adapted from established methods for analogous compounds and should be optimized for this specific substrate.^[3]

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-4-chlorophenol (1 equivalent) in methanol. Cool the solution to 0 °C using an ice bath.
- **Reagent Addition:** Slowly add an aqueous solution of formaldehyde (2.5-3 equivalents) to the cooled solution while stirring.
- **Reduction:** Portion-wise, add sodium borohydride (NaBH₄, 3-4 equivalents) to the reaction mixture. Causality: The slow, portion-wise addition is critical to control the exothermic reaction and prevent the uncontrolled evolution of hydrogen gas. Maintain the temperature at 0 °C during this step.

- **Reaction Monitoring:** Stir the solution for an additional 1-2 hours at 0 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Quench the reaction by slowly adding water. Extract the product into a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers and wash with brine.
- **Purification:** Dry the combined organic layers over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure. The resulting crude product should be purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield pure **4-Chloro-2-(dimethylamino)phenol**.

Analytical Characterization

Rigorous analytical validation is non-negotiable to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is required.



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Caption: General workflow for the analytical characterization of synthesized compounds.

3.1. Spectroscopic Analysis

- Nuclear Magnetic Resonance (^1H NMR): This is the primary technique for structural confirmation. The expected ^1H NMR spectrum of **4-Chloro-2-(dimethylamino)phenol** in a solvent like CDCl_3 would show characteristic signals:
 - A singlet for the six protons of the two methyl groups ($-\text{N}(\text{CH}_3)_2$).
 - Distinct signals in the aromatic region (typically 6.5-7.5 ppm) corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, doublet of doublets) will confirm the 1,2,4-substitution pattern.
 - A broad singlet corresponding to the hydroxyl ($-\text{OH}$) proton.
- Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) would show the molecular ion peak (M^+) or the protonated molecular ion peak ($[\text{M}+\text{H}]^+$) corresponding to the mass of $\text{C}_8\text{H}_{10}\text{ClNO}$ (171.63 Da). The isotopic pattern due to the presence of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) would be a key diagnostic feature, showing an $\text{M}+2$ peak with roughly one-third the intensity of the molecular ion peak.

3.2. Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds.

Rationale: HPLC offers high resolution, sensitivity, and quantitative accuracy. For substituted phenols, a reversed-phase method is typically employed. A C18 column provides excellent separation based on hydrophobicity, while a UV detector is ideal as the phenolic ring is a strong chromophore. The use of a pentafluorophenyl (PFP) stationary phase can offer alternative selectivity, especially for halogenated isomers.[\[4\]](#)

Protocol: HPLC Purity Assay

This method is a general guideline and should be optimized for the specific instrument and column used.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Parameter	Recommended Condition
Column	C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 μ m)
Mobile Phase A	Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Gradient	Start at 5-10% B, ramp to 95% B over 10-15 minutes
Flow Rate	1.0 mL/min
Detection	UV at 280 nm
Injection Volume	5-10 μ L
Sample Prep	Dissolve sample in mobile phase (e.g., 1 mg/mL) and filter

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Applications and Research Context

Substituted phenols are a critical class of intermediates in various fields.^{[7][8]}

- **Pharmaceutical and Agrochemical Synthesis:** Chlorinated phenols serve as versatile building blocks for more complex molecules. The combination of the hydroxyl, amino, and chloro groups on the ring provides multiple reactive sites for further functionalization, making it a valuable scaffold in the synthesis of potential drug candidates and pesticides.^[7]
- **Dye and Polymer Chemistry:** The electron-donating nature of the hydroxyl and dimethylamino groups, combined with the electron-withdrawing chlorine, makes this molecule an interesting component in the synthesis of dyes and specialized polymers.^[9]

- Material Science: Phenolic compounds are foundational to the production of phenolic resins and other polymers.[8] The specific substitution pattern of **4-Chloro-2-(dimethylamino)phenol** could be exploited to tune the properties (e.g., thermal stability, solubility) of such materials.

Safety, Handling, and Toxicology

As a member of the chlorophenol class, **4-Chloro-2-(dimethylamino)phenol** must be handled with appropriate caution. Chlorophenols, as a group, are known environmental contaminants and can exhibit significant toxicity.[7][10][11][12]

5.1. Hazard Identification

- Toxicity: Chlorophenols can be toxic if ingested, inhaled, or absorbed through the skin. The toxicity generally increases with the degree of chlorination.[12] They are known to be toxic to aquatic life.[9]
- Carcinogenicity: Some chlorophenols are considered probable human carcinogens by regulatory agencies.[9][10]
- Irritation: The compound may cause irritation to the skin, eyes, and respiratory tract.

5.2. Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always use appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
- Ventilation: Handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Due to its environmental persistence and toxicity, it should be treated as hazardous waste.[7]

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Chloro-2-(dimethylamino)phenol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3123082/docs#an-in-depth-technical-guide-to-4-chloro-2-dimethylamino-phenol\]](https://www.benchchem.com/product/b3123082/docs#an-in-depth-technical-guide-to-4-chloro-2-dimethylamino-phenol)

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